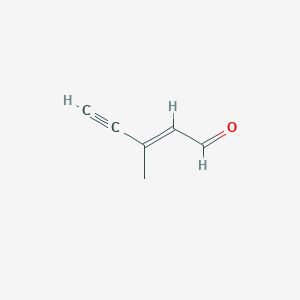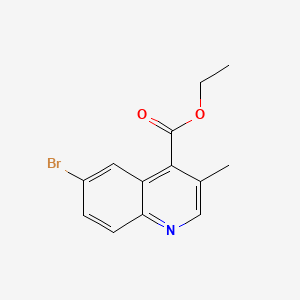
2-Ethynyl-2-methyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethynyl-2-methyloxirane is an organic compound with the molecular formula C₅H₆O. It is a member of the oxirane family, which are three-membered cyclic ethers. This compound is characterized by the presence of an ethynyl group and a methyl group attached to the oxirane ring. It is known for its reactivity and is used in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Ethynyl-2-methyloxirane can be synthesized through several methods. One common method involves the reaction of propargyl alcohol with a base, followed by epoxidation. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide, and an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) for the epoxidation step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, temperature control, and purification methods are crucial in industrial settings to ensure the efficient production of high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethynyl-2-methyloxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Diols.
Substitution: Various substituted oxiranes depending on the nucleophile used.
Applications De Recherche Scientifique
2-Ethynyl-2-methyloxirane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-ethynyl-2-methyloxirane involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is highly strained, making it susceptible to ring-opening reactions. The ethynyl group can participate in various addition reactions, contributing to the compound’s versatility. Molecular targets and pathways include interactions with enzymes and proteins, leading to potential biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-1-butene oxide
- 2-Ethyl-2-methyloxirane
- 1,2-Epoxy-2-methylbutane
Uniqueness
2-Ethynyl-2-methyloxirane is unique due to the presence of both an ethynyl group and an oxirane ring. This combination imparts distinct reactivity and properties compared to other similar compounds. The ethynyl group enhances its ability to participate in addition reactions, while the oxirane ring provides a reactive site for nucleophilic attack .
Propriétés
Numéro CAS |
4090-48-6 |
|---|---|
Formule moléculaire |
C5H6O |
Poids moléculaire |
82.10 g/mol |
Nom IUPAC |
2-ethynyl-2-methyloxirane |
InChI |
InChI=1S/C5H6O/c1-3-5(2)4-6-5/h1H,4H2,2H3 |
Clé InChI |
FOEJSKSCKIOALZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CO1)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-bromo-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one](/img/structure/B13458796.png)
![5-Bromo-2,3-dihydrospiro[indene-1,4'-piperidin]-3-one hydrochloride](/img/structure/B13458799.png)

![Methyl 2-amino-3-[2-(propan-2-yloxy)phenyl]propanoate hydrochloride](/img/structure/B13458804.png)







![N-{2-[(3R)-3-aminopyrrolidin-1-yl]-2-oxoethyl}acetamide hydrochloride](/img/structure/B13458864.png)
![tert-butylN-{[(2S)-1-(fluorosulfonyl)pyrrolidin-2-yl]methyl}carbamate](/img/structure/B13458865.png)

